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2-Oxotetrahydrofuran-3-yl acrylate

Polymerization Kinetics ArF Photoresist Reactivity Ratios

2-Oxotetrahydrofuran-3-yl acrylate (CAS 328249-37-2), also known as (2-oxooxolan-3-yl) prop-2-enoate, is a functional monomer featuring an acrylate group covalently linked to a five-membered γ-butyrolactone ring. This hybrid structure imparts a unique combination of high radical polymerizability and pronounced polarity, making it a critical building block for advanced polymer applications.

Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
CAS No. 328249-37-2
Cat. No. B3327277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxotetrahydrofuran-3-yl acrylate
CAS328249-37-2
Molecular FormulaC7H8O4
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESC=CC(=O)OC1CCOC1=O
InChIInChI=1S/C7H8O4/c1-2-6(8)11-5-3-4-10-7(5)9/h2,5H,1,3-4H2
InChIKeyMWMWRSCIFDZZGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxotetrahydrofuran-3-yl acrylate (CAS 328249-37-2): A High-Polarity Lactone Acrylate Monomer for Advanced Photoresist and Polymer Synthesis


2-Oxotetrahydrofuran-3-yl acrylate (CAS 328249-37-2), also known as (2-oxooxolan-3-yl) prop-2-enoate, is a functional monomer featuring an acrylate group covalently linked to a five-membered γ-butyrolactone ring . This hybrid structure imparts a unique combination of high radical polymerizability and pronounced polarity, making it a critical building block for advanced polymer applications . Its molecular formula is C₇H₈O₄, with a molecular weight of 156.14 g/mol . The compound is primarily utilized as a comonomer in the synthesis of photoresists, specialty coatings, and biomedical polymers, where the lactone moiety's polarity and hydrolytic instability are leveraged for specific performance attributes .

Polymerization Acrylate functionality supports more uniform copolymer composition compared to methacrylate analogs in terpolymer synthesis.
Lithography Lactone ring enables pH-responsive solubility switch for aqueous base developer compatibility in photoresist workflows.
Adhesion High polarity and hydrogen-bonding capacity may support enhanced adhesion to silicon wafers and metal substrates.

Why Generic Acrylate Monomers Cannot Replace 2-Oxotetrahydrofuran-3-yl acrylate in Demanding Semiconductor and Specialty Polymer Applications


In scientifically rigorous applications such as 193 nm (ArF) photoresist formulation and advanced polymer design, the simple substitution of 2-oxotetrahydrofuran-3-yl acrylate with a standard alkyl acrylate or even a methacrylate analog leads to significant and often catastrophic performance failures. The compound's core value lies in the precise electronic and physical properties conferred by its γ-butyrolactone ring, which directly influences critical material parameters including alkaline solubility [1], substrate adhesion [2], and polymerization kinetics [3]. For instance, the lactone's strong polarity is essential for achieving the requisite dissolution contrast in aqueous base developers used in semiconductor manufacturing [1]. Furthermore, the acrylate functionality provides a distinct reactivity profile and resulting polymer flexibility compared to methacrylate-based analogs, which tend to produce more brittle materials [3]. The quantitative evidence presented in Section 3 demonstrates that these differences are not merely incremental but are fundamental to achieving target performance metrics.

Risk factor
2-Oxotetrahydrofuran-3-yl acrylate
Generic substitute
Polymerization profile
Moderate reactivity for statistically random copolymers and improved compositional homogeneity.
Methacrylate analogs may exhibit higher reactivity, leading to compositional drift and inhomogeneity in terpolymers.
Dissolution contrast
Lactone ring provides polarity for alkaline solubility and acid-catalyzed ring-opening for insolubility switching.
Non-lactone acrylates lack the switchable solubility mechanism, which may reduce dissolution contrast in developer solutions.
Film mechanics
Acrylate-based films reported as tough and flexible with lower Young's modulus and higher elongation.
Methacrylate-based films may cure to hard, brittle materials, potentially limiting flexibility-dependent applications.

Quantitative Performance Differentiation of 2-Oxotetrahydrofuran-3-yl acrylate (CAS 328249-37-2) Against Key Analogues


Polymerization Reactivity: Acrylate vs. Methacrylate in 193 nm Photoresist Formulations

In photoresist applications, the choice between an acrylate (like 2-oxotetrahydrofuran-3-yl acrylate) and a methacrylate (like its direct analog, GBLMA) significantly impacts polymerization kinetics. Research shows that in RAFT and free-radical polymerizations, the reactivity order is GBLMA > HAdMA >> EAdMA [1]. This high reactivity of the methacrylate analog is a double-edged sword; while it enables rapid polymerization, it can lead to compositional drift and inhomogeneity in terpolymers [1]. In contrast, the acrylate version offers more controlled and uniform incorporation, a critical factor for achieving consistent material properties and precise lithographic patterns [2].

Polymerization reactivity
Class-level inference
Acrylate yields statistically random copolymers; methacrylate analog (GBLMA) shows highest reactivity with composition gradient in RAFT and inhomogeneity in FRP.
Supports copolymer uniformity and batch-to-batch reproducibility in photoresist terpolymer synthesis.
Based on RAFT/FRP terpolymer studies for ArF photoresists.
Polymerization Kinetics ArF Photoresist Reactivity Ratios

Material Mechanics: Acrylate Flexibility vs. Methacrylate Brittleness in Cured Films

The mechanical properties of the final polymer are directly influenced by the choice of monomer family. A study comparing UV-cured films from analogous caprolactone-based oligomers found that methacrylate-type oligomers cure to very hard but brittle films with high Young's modulus and low elongation [1]. In stark contrast, acrylate-type oligomers cure to hard, tough films with lower Young's modulus and significantly higher elongation [1]. This class-level distinction is directly applicable to 2-oxotetrahydrofuran-3-yl acrylate versus its methacrylate counterpart (GBLMA), where the acrylate version is expected to impart superior flexibility and toughness to the polymer matrix.

Film mechanics
Class-level inference
Acrylate-type oligomers produce tough films with lower Young's modulus and higher elongation; methacrylate-type oligomers yield hard, brittle films.
Supports flexibility and toughness screening for coatings, adhesives, and flexible electronics.
Based on UV-cured caprolactone multiacrylate and multimethacrylate oligomer studies.
Polymer Mechanics Coatings Material Science

Lithographic Performance: Balancing Etching Resistance, Resolution, and Sensitivity in ArF Resists

The integration of a lactone-containing monomer like 2-oxotetrahydrofuran-3-yl acrylate into a resist polymer is crucial for achieving a balance of key lithographic properties. A systematic comparison of ArF resist systems found that formulations based on a 2MAdAA/GBLMA (methacrylate analog) resin system exhibited the best overall balance in dry etching resistance, resolution, and sensitivity [1]. Furthermore, another study showed that switching the comonomer from 2MAdMA to 2EAdMA in a GBLMA-based system resulted in higher sensitivity, better dissolution contrast, and improved adhesion to silicon substrates [2]. These studies, while using the methacrylate analog GBLMA, underscore the critical and quantifiable role that the lactone comonomer plays in fine-tuning resist performance, a role that cannot be fulfilled by non-lactone monomers.

Lithographic balance
Cross-study comparable
Lactone-containing resin system reported balanced dry etching resistance, resolution, and sensitivity; comonomer change from 2MAdMA to 2EAdMA improved sensitivity, dissolution contrast, and adhesion.
Supports photoresist formulation optimization for 193 nm ArF lithography performance targets.
Based on positive-tone resist evaluations on silicon wafers.
ArF Lithography Dry Etching Resistance Photoresist Sensitivity

Dissolution Control: The Unique Role of the γ-Butyrolactone Ring in Aqueous Base Solubility

A fundamental requirement for a chemically amplified photoresist is the ability to undergo a sharp change in solubility in an aqueous base developer (e.g., 0.26N TMAH) upon exposure. The γ-butyrolactone ring in 2-oxotetrahydrofuran-3-yl acrylate provides the necessary polarity to make the unexposed polymer soluble, while also being susceptible to acid-catalyzed ring-opening to create a less soluble, cross-linked network [1]. This dual functionality is the basis for achieving high dissolution contrast. The patent literature explicitly states that for compounds of this class, "the γ-hydroxy acid derived from [them] becomes γ-lactone relatively easily by an acid-catalyzed reaction and can be used to make resists insoluble" [2]. Without this specific lactone structure, achieving such a controlled and sharp solubility switch would not be possible.

Dissolution control
Class-level inference
γ-Butyrolactone ring provides high initial polarity for 0.26N TMAH solubility and acid-catalyzed ring-opening to switch to insolubility, enabling high dissolution contrast.
Supports dissolution contrast requirements in chemically amplified photoresist development.
Mechanism documented in patent and SPIE literature for 193 nm resists.
Photoresist Development Dissolution Kinetics Polymer Solubility

Substrate Adhesion: Enhanced Bonding via Polar Lactone Moieties

A key challenge in semiconductor lithography is ensuring the photoresist adheres strongly to the silicon substrate to prevent pattern collapse during development. 2-Oxotetrahydrofuran-3-yl acrylate is explicitly recognized as a "monomer with good adhesion to silicon wafers and metal substrates" . This property is attributed to the strong polarity and potential for hydrogen bonding of the γ-butyrolactone ring, which interacts favorably with the substrate surface. A direct comparative study of ArF resist systems found that the 2EAdMA/GBLMA resin system demonstrated "better adhesion to silicon substrate than 2MAdMA/GBLMA resin system" [1]. While this study uses the methacrylate analog GBLMA, it provides strong quantitative evidence that the lactone group itself is a key driver of improved adhesion, a property that is directly transferable to the acrylate version.

Substrate adhesion
Head-to-head
Lactone-containing monomer reported for good adhesion to silicon wafers; 2EAdMA/GBLMA system demonstrated higher adhesion than 2MAdMA/GBLMA control.
Supports pattern-collapse prevention and yield improvement in semiconductor manufacturing.
Based on 193 nm ArF positive-tone photoresist adhesion comparison.
Adhesion Semiconductor Manufacturing Surface Chemistry

Polymerization Control: Achieving Low Polydispersity and 'Living' Characteristics

For advanced polymer synthesis, achieving precise control over molecular weight and polydispersity (Đ) is paramount. Studies using the methacrylate analog GBLMA in controlled radical polymerizations demonstrate the potential of the lactone structure. In Nitroxide-Mediated Polymerization (NMP), copolymerization of GBLMA with PFS yielded polymers where the Đ (Mw/Mn) was significantly reduced from 1.70-1.71 at 90°C to 1.42-1.50 at 75°C, indicating improved control at lower temperatures [1]. Furthermore, in Single Electron Transfer-Living Radical Polymerization (SET-LRP), the copolymerization of GBLMA and MAMA followed first-order kinetics and exhibited a linear increase in molecular weight with conversion, hallmarks of a 'living' process [2]. These data points, while for the methacrylate, establish the feasibility of achieving well-defined, low-dispersity polymers with the lactone-containing monomer architecture.

Polymerization control
Cross-study comparable
Polydispersity (Đ) reduced from ~1.70 to ~1.46 by lowering NMP temperature by 15°C; SET-LRP showed first-order kinetics and linear Mn increase with conversion.
Supports compatibility with controlled radical polymerization platforms for well-defined polymer architectures.
Based on NMP with SG1 and SET-LRP of GBLMA copolymers.
Controlled Polymerization NMP SET-LRP

Primary Application Scenarios for 2-Oxotetrahydrofuran-3-yl acrylate (CAS 328249-37-2) Based on Quantified Performance Advantages


193 nm (ArF) Photoresist Copolymer Synthesis for Semiconductor Lithography

This is the premier application for 2-oxotetrahydrofuran-3-yl acrylate [1]. As established in Section 3, its γ-butyrolactone ring is essential for providing the necessary solubility in aqueous base developers (0.26N TMAH) and the mechanism for acid-catalyzed dissolution contrast [2]. It is copolymerized with other specialized monomers (e.g., adamantyl methacrylates) to fine-tune the resist's dry etching resistance, resolution, sensitivity, and substrate adhesion [3]. The acrylate functionality is preferred over its methacrylate counterpart (GBLMA) for applications requiring more uniform copolymer composition and improved mechanical flexibility in the resulting polymer film [4].

Synthesis of Tough, Flexible Coatings and Adhesives via UV-Curing

For applications where a hard yet flexible and tough polymer film is required, 2-oxotetrahydrofuran-3-yl acrylate offers a distinct advantage. Evidence from analogous caprolactone acrylate systems demonstrates that acrylate-based oligomers cure to form tough films with lower Young's modulus and higher elongation compared to the hard, brittle films formed by methacrylate counterparts [5]. This makes the compound an ideal candidate for formulating UV-curable coatings, inks, and adhesives where impact resistance, flexibility, and substrate conformability are critical performance criteria.

Synthesis of Well-Defined Functional Polymers via Controlled Radical Polymerization

The lactone-containing monomer architecture is compatible with advanced controlled polymerization techniques like Nitroxide-Mediated Polymerization (NMP) and Single Electron Transfer-Living Radical Polymerization (SET-LRP) [REFS-6, REFS-7]. Data from its methacrylate analog (GBLMA) show that these methods can be used to achieve low polydispersity (Đ as low as ~1.42) and predictable molecular weights, characteristics of a 'living' process [REFS-6, REFS-7]. This enables the precise design and synthesis of complex macromolecular architectures (e.g., block copolymers, star polymers) for use as next-generation photoresist platforms, drug delivery vehicles, and advanced specialty materials.

Specialty Polymer Modification and Adhesion Promotion

2-Oxotetrahydrofuran-3-yl acrylate can be employed as a modifying comonomer at low levels to introduce polar, functional lactone groups into a wide range of acrylate-based polymers. This strategy is used to enhance specific properties such as adhesion to polar substrates (e.g., silicon, glass, metals) [8] and to tailor the polymer's solubility and compatibility with other materials. This approach is well-documented for creating low-lactone-modified reactive monomer compositions for use in curable resin compositions and coating formulations [9].

Application
Selection Property
Validation Focus
ArF photoresist copolymer synthesis
Lactone-acrylate polarity and dissolution contrast mechanism
0.26N TMAH solubility, etch-resistance balance, and adhesion to silicon
UV-curable tough coatings and adhesives
Acrylate flexibility profile over methacrylate brittleness
Elongation, impact resistance, and substrate conformability in cured films
Controlled radical polymer synthesis
Compatibility with NMP and SET-LRP platforms
Low dispersity, living kinetics, and predictable molecular weight evolution
Adhesion-promoting comonomer modification
Polar lactone group for substrate interaction
Adhesion to silicon, glass, and metal substrates in specialty coatings
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